molecular formula C31H50O3 B10854663 Eburcoic acid

Eburcoic acid

Cat. No.: B10854663
M. Wt: 470.7 g/mol
InChI Key: UGMQOYZVOPASJF-CJTDJZCISA-N
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Description

Significance as a Lanostane-Type Triterpenoid (B12794562) in Natural Product Research

Eburcoic acid belongs to the lanostane (B1242432) class of triterpenoids, a group of natural products characterized by a tetracyclic (four-ring) core derived from lanosterol (B1674476) biosynth.comnih.gov. Triterpenoids, in general, are a large and structurally diverse family of secondary metabolites found in plants, fungi, and marine organisms, often exhibiting a wide spectrum of biological activities biosynth.comnih.gov. As a lanostane-type triterpenoid, this compound shares this fundamental structural framework, which is crucial for its interactions with biological systems. Its presence in fungi, particularly within the Polyporaceae family, highlights its role as a bioactive secondary metabolite produced by these organisms biosynth.com. The study of lanostane triterpenoids is vital in natural product research as they often possess unique pharmacological properties that can be leveraged for therapeutic development nih.gov.

Historical and Current Research Trajectories on this compound

The scientific exploration of this compound has evolved over time, with initial efforts focused on its isolation and structural elucidation from various fungal species. This compound has been reported in organisms such as Laetiporus versisporus and Porotheleum nih.gov. Fungi, especially those from the Polyporaceae family, have been identified as primary sources for this compound biosynth.com. Historically, research into fungal triterpenoids, including lanostanes, has been driven by their traditional medicinal uses and the potential to discover novel bioactive compounds nih.govresearchgate.netnih.gov.

Current research trajectories continue to investigate the isolation and characterization of this compound and its derivatives from different fungal strains. Beyond structural identification, contemporary studies are increasingly focused on elucidating its specific biological activities and underlying mechanisms of action biosynth.com. This includes exploring its potential applications in various therapeutic areas, often through in vitro assays and comparative studies with related lanostane triterpenoids like 16α-hydroxyeburicoic acid, 15α-dehydroxytrametenolic acid, and fomefficinic acid D researchgate.netnih.gov.

Emerging Areas of Investigation for this compound's Biological Relevance

Emerging areas of investigation for this compound primarily revolve around its diverse pharmacological potential. Research indicates that this compound exhibits activity in disrupting lipid metabolism and inducing apoptotic pathways in cells biosynth.com. Its potential therapeutic applications are being explored in areas such as antifungal treatments, anticancer therapies, and cholesterol-lowering strategies biosynth.com. Furthermore, studies are examining its capacity to modulate biochemical pathways, inhibit specific enzymes, and interfere with cellular signaling processes biosynth.com. While specific quantitative data for this compound itself is still developing, the broader class of lanostane triterpenoids is well-documented for activities including cytotoxicity, anti-inflammatory, and antioxidant effects, providing a foundation for the ongoing investigation into this compound's specific biological relevance nih.gov.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

2-[(10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21?,22?,25?,26?,29-,30-,31+/m1/s1

InChI Key

UGMQOYZVOPASJF-CJTDJZCISA-N

Isomeric SMILES

CC(C)C(=C)CCC(C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O

Origin of Product

United States

Research Findings and Data

The scientific literature details several key findings regarding the sources and biological relevance of eburcoic acid.

Table 1: Isolation Sources of this compound

Organism/FamilyPart UsedNotes
Fungi-Primarily obtained from fungi biosynth.com
Polyporaceae family-Notably from this family biosynth.com
Laetiporus versisporus-Reported in this organism nih.gov
Porotheleum-Reported in this organism nih.gov

Table 2: Reported Biological Relevance of this compound

Biological Activity/AreaMechanism/FindingReference
Lipid MetabolismDisrupts lipid metabolism biosynth.com
ApoptosisInduces apoptotic pathways biosynth.com
Antifungal PotentialExhibits potential antifungal effects biosynth.com
Anticancer PotentialShows potential anticancer effects biosynth.com
Cholesterol-LoweringDemonstrates potential cholesterol-lowering effects biosynth.com
Biochemical PathwaysModulates biochemical pathways biosynth.com
Enzyme InhibitionActs via enzyme inhibition biosynth.com
Cellular SignalingInterferes with cellular signaling biosynth.com

While studies on related lanostane (B1242432) triterpenoids have reported specific quantitative data, such as antiproliferative activities with IC50 values for compounds like 16α-hydroxyeburicoic acid researchgate.net, the primary research findings directly attributed to this compound in the reviewed literature focus on the qualitative description of its biological activities and mechanisms of action.

Compound Name List

this compound

Lanostane-type triterpenoid (B12794562)

Lanostane triterpenoids

15α-dehydroxytrametenolic acid

Fomefficinic acid D

16α-hydroxyeburicoic acid

Tumulosic acid

Polyporenic acid C

Dehydrotumulosic acid

Pachymic acid

Sulphurenic acid

Biosynthesis and Metabolic Pathways of Eburcoic Acid

Proposed Biosynthetic Routes for Lanostane (B1242432) Triterpenoids Precursors to Eburcoic Acid

The biosynthesis of this compound and other lanostane-type triterpenoids begins with the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoid precursors in fungi. researchgate.netnih.gov This pathway utilizes acetyl-CoA to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov

The key steps leading to the lanostane core structure are as follows:

Formation of Squalene (B77637): Through a series of condensations, IPP and DMAPP are used to build farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to form the 30-carbon linear precursor, squalene. nih.gov

Cyclization to Lanosterol (B1674476): Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by the enzyme lanosterol synthase (also known as oxidosqualene cyclase) to produce lanosterol, the first cyclic precursor and the parent compound of all lanostane triterpenoids. researchgate.net

Post-Lanosterol Modifications: Following the formation of lanosterol, a series of post-modifications occur, catalyzed by various enzymes. These modifications include dehydrogenation, hydroxylation, and methylation, leading to a diverse array of lanostane triterpenoids, which serve as precursors or are structurally related to this compound. researchgate.net this compound itself is characterized by a C24-C25 double bond and a C-28 carboxylic acid group, which are introduced through these enzymatic steps.

The proposed pathway illustrates a branching network where lanosterol is converted into various intermediates. For instance, fomefficinic acid A and trametenolic acid can be acted upon by enzymes to produce other derivatives, showcasing the metabolic grid that leads to the final products. researchgate.net

Enzymology and Genetic Regulation in this compound Biosynthesis

The structural diversification of the lanostane skeleton is orchestrated by specific classes of enzymes, primarily cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases/reductases (SDRs), and methyltransferases (SMTs). Research on the medicinal mushroom Antrodia camphorata has been instrumental in identifying key enzymes and their corresponding genes involved in the biosynthesis of lanostanoids related to this compound. researchgate.netnih.gov

A combined metabolomic and transcriptomic approach has successfully identified several key enzymes: researchgate.net

AcCYP4: A cytochrome P450 enzyme that catalyzes the introduction of a Δ7,9(11) diene structure and a 15α-hydroxy group into the triterpene skeleton. nih.gov This enzyme can convert fomefficinic acid A into dehydroeburiconic acid. researchgate.net

AcSDR6: A short-chain dehydrogenase responsible for the regio- and stereo-selective dehydrogenation of the 3β-hydroxyl group to produce 3-keto triterpenoids. nih.gov

AcSMT1: A sterol methyltransferase that introduces a methyl group at the C-24 position, creating a distinctive 31-carbon triterpene skeleton. nih.gov

The expression of the genes encoding these enzymes is closely linked to the production of specific triterpenoids. Genetic regulation occurs at the transcriptional level, where the upregulation of these genes corresponds with an increased accumulation of their respective products. researchgate.net

Table 1: Key Enzymes in Lanostane Triterpenoid (B12794562) Biosynthesis

Enzyme Class Specific Enzyme Gene Function Citation
Cytochrome P450 AcCYP4 AcCYP4 Introduces Δ7,9(11) diene and 15α-hydroxy group nih.gov
Short-Chain Dehydrogenase AcSDR6 AcSDR6 Catalyzes dehydrogenation of 3β-OH to 3-keto group nih.gov
Sterol Methyltransferase AcSMT1 AcSMT1 Adds a methyl group at the C-24 position nih.gov

Interplay of this compound Biosynthesis with General Fatty Acid Biosynthesis Pathways

The biosynthesis of this compound is metabolically linked to the general fatty acid synthesis pathway, primarily through the shared precursor, acetyl-CoA. nih.govmhmedical.com Both pathways are fundamental anabolic processes that compete for this central metabolic node.

Precursor Competition: Fatty acid synthesis is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACCase). nih.govmdpi.com This is a committed step that directs acetyl-CoA towards fatty acid production. mdpi.com Concurrently, the MVA pathway, which initiates triterpenoid synthesis, begins with the condensation of three molecules of acetyl-CoA. nih.gov Therefore, the metabolic flux through these competing pathways must be tightly regulated to balance the cellular needs for lipids (for membranes and energy storage) and isoprenoids (for sterols, hormones, and secondary metabolites like this compound).

Regulatory Crosstalk: The regulation of fatty acid synthesis can indirectly impact triterpenoid production. For example, long-chain acyl-CoAs, the products of fatty acid synthesis, can act as feedback inhibitors of ACCase. researchgate.net This inhibition could theoretically increase the availability of the acetyl-CoA pool for the MVA pathway, suggesting a potential mechanism for metabolic crosstalk between these two major biosynthetic networks.

Transcriptional Analysis and Metabolomic Approaches for Pathway Elucidation

Modern "omics" technologies have become indispensable for unraveling complex biosynthetic pathways like that of this compound. The integration of transcriptomics (gene expression analysis) and metabolomics (metabolite profiling) provides a powerful strategy for gene discovery and pathway elucidation. researchgate.netnih.gov

This integrated approach typically involves:

Metabolomic Profiling: Cultivating the fungal species under different conditions to induce variations in their secondary metabolite profiles. researchgate.net High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) is used to separate, identify, and quantify the triterpenoids produced, including this compound and its precursors. researchgate.netnih.govresearchgate.net

Transcriptome Sequencing (RNA-Seq): Simultaneously, RNA is extracted from the fungal cultures and sequenced to obtain a global snapshot of gene expression. This provides data on the transcription levels of all genes in the genome, including those potentially involved in biosynthesis. nih.govnih.gov

Correlation Analysis: By correlating the expression patterns of specific genes with the accumulation levels of specific metabolites across different conditions, researchers can identify candidate genes. researchgate.net For example, a gene whose expression is high under conditions where this compound is abundant is a strong candidate for being an enzyme in its biosynthetic pathway. nih.gov This strategy was successfully used to identify the aforementioned CYP, SDR, and SMT enzymes in A. camphorata. researchgate.net

This approach allows for the discovery of novel enzyme functions and the assembly of entire biosynthetic pathways without prior knowledge of the enzymes involved. nih.govnih.gov

Table 2: Omics Approaches for Pathway Elucidation

Technique Purpose Key Outcomes Citation
Metabolomics (HPLC, LC-MS) To identify and quantify metabolites (e.g., triterpenoids) in biological samples. Identification of known and novel compounds; relative quantification of pathway intermediates and final products. researchgate.netnih.gov
Transcriptomics (RNA-Seq) To profile the expression levels of all genes in a sample. Identification of differentially expressed genes; correlation of gene expression with metabolite production. researchgate.netnih.gov
Integrated Omics Analysis To link genes to functions by correlating transcript and metabolite data. Discovery of novel biosynthetic genes; elucidation of metabolic pathways and regulatory networks. researchgate.netmdpi.com

Exogenous Factor Influence on this compound Production in Fungi

The production of secondary metabolites in fungi, including triterpenoids like this compound, is highly sensitive to external environmental and nutritional factors. Manipulating these factors is a common strategy to enhance the yield in fermentation processes.

Research has shown that varying cultivation conditions can lead to remarkably different triterpenoid compositions in fungi. researchgate.net Key factors that influence fungal metabolism and secondary metabolite production include:

Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical. High carbohydrate concentrations are often required to provide the necessary building blocks (acetyl-CoA) and energy for biosynthesis. researchgate.net

pH: The pH of the culture medium significantly affects fungal growth and enzyme activity. Many fungal fermentations for organic acid production have a specific optimal pH range. researchgate.netnih.gov For instance, some Aspergillus species show maximum production at an initial pH of 5.0. nih.gov

Aeration: The oxygen supply is crucial for the activity of oxygen-dependent enzymes, such as the cytochrome P450s that are heavily involved in the modification of the triterpene skeleton. researchgate.net

The systematic optimization of these exogenous factors is essential for maximizing the production of this compound in fungal cultures.

Table 3: Influence of Exogenous Factors on Fungal Metabolite Production

Factor Potential Effect on this compound Production Rationale Citation
Carbon Source High concentration can increase yield. Provides precursor (acetyl-CoA) and energy (ATP, NADPH). researchgate.net
Nitrogen Source Type and concentration affect the switch to secondary metabolism. Nitrogen limitation can sometimes trigger secondary metabolite production. researchgate.net
pH Has a defined optimum for production. Affects nutrient uptake, enzyme stability, and activity. nih.gov
Temperature Has a defined optimum for production. Influences growth rate and enzyme kinetics. nih.gov
Aeration Increased aeration can enhance production. Provides oxygen required for P450 enzymes and other oxidative steps. researchgate.net

Molecular Mechanisms of Eburcoic Acid S Biological Activities

Modulation of Cellular Signaling Pathways by Eburcoic Acid

This compound has been shown to exert its effects by modulating key cellular signaling pathways involved in inflammation and cell survival. Research indicates that this compound can suppress the activation of macrophages, which play a central role in inflammatory diseases nih.gov. This suppression is achieved through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR)/nuclear factor-kappa B (NF-κB) signaling pathway nih.gov.

In studies using RAW264.7 macrophage cells, this compound significantly reduced the levels of phosphorylated PI3K, Akt, mTOR, and NF-κBp65 when the cells were stimulated with lipopolysaccharide (LPS) nih.gov. By inhibiting this pathway, this compound effectively decreases the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) nih.gov. The PI3K/Akt/mTOR pathway is a crucial regulator of cellular processes like growth, proliferation, and survival, and its aberrant activation is implicated in various diseases, including cancer mdpi.comresearchgate.net. NF-κB, a downstream target of this pathway, is a key transcription factor that governs the expression of genes involved in inflammation and immunity frontiersin.orgnih.govbohrium.com. The ability of this compound to inhibit this signaling cascade highlights its potential as a modulator of inflammatory responses.

Enzyme Inhibition and Biochemical Pathway Disruption by this compound

Enzyme inhibition is a fundamental mechanism by which bioactive compounds can alter biochemical pathways abpischools.org.ukyoutube.comcreative-enzymes.com. This compound has been identified as an inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of sterols like cholesterol in mammals and ergosterol in fungi nih.govnih.govwikipedia.org. This enzyme is a member of the cytochrome P450 family and is responsible for the removal of the 14α-methyl group from lanosterol, a key step in the sterol synthesis pathway nih.govwikipedia.org. The inhibition of this enzyme disrupts the production of essential sterols, which can have significant effects on cell membrane integrity and function.

While direct studies on this compound's effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase are limited, this enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is the same pathway that produces lanosterol. Statins, a well-known class of cholesterol-lowering drugs, act by inhibiting HMG-CoA reductase nih.govupm.edu.phnih.govscielo.br. Given that this compound acts on a downstream enzyme in the same pathway, it represents an alternative point of intervention in sterol biosynthesis.

Induction of Apoptotic Pathways and Cell Cycle Regulation by this compound

This compound has been demonstrated to induce a form of programmed cell death known as autophagy in human hepatoma cells nih.gov. This process is initiated by the generation of reactive oxygen species (ROS) and depletion of ATP, leading to endoplasmic reticulum (ER) stress nih.gov. The ER stress, in turn, triggers an increase in cytosolic calcium ion concentration and the expression of Binding Immunoglobulin Protein (BiP) nih.gov. These events lead to the phosphorylation of B-cell lymphoma 2 (Bcl-2) and Beclin-1, which disrupts their interaction and allows Beclin-1 to initiate the formation of autophagosomes, ultimately leading to cell death nih.gov.

Apoptosis, another form of programmed cell death, is often characterized by the activation of a cascade of enzymes called caspases researchgate.netresearchgate.netnih.govmdpi.commdpi.complos.org. While direct evidence for this compound-induced caspase activation is still emerging, the induction of ER stress and autophagy suggests a complex regulation of cell death pathways. Furthermore, many natural compounds are known to induce cell cycle arrest, a process that halts cell proliferation at specific checkpoints (G0/G1, S, or G2/M phase) plos.orgresearchgate.netnih.govmdpi.commdpi.com. This arrest can be a prelude to apoptosis. For instance, some compounds can arrest the cell cycle in the G2/M phase and subsequently induce apoptosis. The interplay between cell cycle regulation and the induction of apoptosis is a key area of investigation for the anticancer potential of natural products.

Effects on Lipid Metabolism and Related Cellular Processes

This compound has demonstrated significant effects on lipid metabolism and glucose homeostasis, suggesting its potential role in managing metabolic disorders.

In animal models, this compound treatment has been shown to reduce the expression of key lipogenic enzymes in adipose tissue, including fatty acid synthase (FAS) and peroxisome proliferator-activated receptor-gamma (PPARγ) nih.gov. FAS is a crucial enzyme responsible for the synthesis of fatty acids, while PPARγ is a master regulator of adipogenesis, the process of fat cell formation nih.gov. By downregulating these enzymes, this compound can effectively inhibit the production and storage of fats.

Target EnzymeEffect of this compoundReference
Fatty Acid Synthase (FAS)Reduced expression nih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Reduced expression nih.gov

The downregulation of lipogenic enzymes by this compound directly translates to a reduction in lipid accumulation in adipose tissue nih.gov. This effect has been observed in mice fed a high-fat diet, where this compound treatment led to a decrease in adipose lipid accumulation nih.gov. This suggests that this compound can interfere with the body's ability to store excess fat.

This compound has been found to positively influence glucose homeostasis through the modulation of several key signaling molecules. It enhances the expression of phosphorylated AMP-activated protein kinase (phospho-AMPK) in both skeletal muscle and the liver nih.govmdpi.com. AMPK is a critical energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation.

Furthermore, this compound increases the expression of glucose transporter type 4 (GLUT4) at the cell membrane in skeletal muscle, which facilitates the uptake of glucose from the bloodstream nih.govmdpi.com. In the liver, the activation of AMPK by this compound leads to the phosphorylation of the transcription factor forkhead box protein O1 (FOXO1) nih.gov. This phosphorylation inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis (the production of glucose in the liver), thereby reducing hepatic glucose output nih.gov.

Pathway ComponentEffect of this compoundTissueConsequenceReference
Phospho-AMPKIncreased expressionSkeletal Muscle, LiverEnhanced glucose uptake and reduced glucose production nih.govmdpi.com
GLUT4Increased membrane expressionSkeletal MuscleIncreased glucose uptake nih.govmdpi.com
Phospho-FOXO1Increased phosphorylationLiverInhibition of hepatic glucose production nih.gov
PEPCKDecreased mRNA expressionLiverReduced hepatic glucose production nih.gov

Anti-inflammatory Molecular Targets and Processes Mediated by this compound

This compound exerts its anti-inflammatory effects by modulating key molecular components of the inflammatory cascade. Research indicates that its mechanisms involve the downregulation of pro-inflammatory enzymes and cytokines, which are crucial mediators in the inflammatory response.

Studies have demonstrated that this compound can significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflamed tissues. nih.gov These enzymes are pivotal in the synthesis of inflammatory mediators; iNOS produces nitric oxide (NO), a signaling molecule involved in inflammation, while COX-2 is responsible for the production of prostaglandins, which contribute to pain and swelling. nih.govasbmb.orgnih.govacademicjournals.orgnih.gov By inhibiting the expression of these enzymes, this compound effectively reduces the levels of these inflammatory products.

Furthermore, this compound has been shown to attenuate the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov These cytokines are central to initiating and amplifying the inflammatory response. TNF-α can activate signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which in turn upregulates the expression of numerous inflammatory genes, including those for iNOS and COX-2. nih.govnih.gov The reduction of both TNF-α and IL-1β suggests that this compound can interrupt the inflammatory cycle at a high level. nih.gov The anti-inflammatory actions of this compound are also associated with a reduction in neutrophil infiltration into inflamed tissues. nih.gov

The collective evidence suggests that the anti-inflammatory mechanisms of this compound are linked to the suppression of inflammatory mediators and cytokines. nih.gov

Table 1: Anti-inflammatory Molecular Targets of this compound
Molecular TargetEffect of this compoundPrimary Function in Inflammation
Cyclooxygenase-2 (COX-2)Decreased expression nih.govCatalyzes the synthesis of prostaglandins nih.govasbmb.orgnih.gov
Inducible Nitric Oxide Synthase (iNOS)Decreased expression nih.govProduces nitric oxide (NO), a pro-inflammatory mediator nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Reduced levels nih.govMaster regulator of inflammatory cytokine production nih.gov
Interleukin-1β (IL-1β)Reduced levels nih.govMediates a wide range of inflammatory responses nih.gov

Antioxidant Defense Mechanisms at the Cellular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathological feature of many inflammatory diseases. nih.govnih.gov this compound enhances the cellular antioxidant defense system, thereby mitigating oxidative damage.

The primary mechanism by which this compound confers antioxidant protection is through the augmentation of endogenous antioxidant enzyme activities. nih.gov Studies have revealed that treatment with this compound leads to a significant increase in the activity of several key antioxidant enzymes in tissues experiencing inflammatory-induced oxidative stress. These enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov

Superoxide Dismutase (SOD) : This enzyme constitutes the first line of defense against ROS by catalyzing the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. nih.govnih.gov

Catalase (CAT) : CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals. nih.govnih.gov

Glutathione Peroxidase (GPx) : GPx enzymes play a crucial role in reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reductant. nih.govnih.gov

The upregulation of these enzymes by this compound enhances the cell's capacity to scavenge and neutralize harmful ROS. nih.govnih.gov This is further evidenced by the observed reduction in malondialdehyde (MDA) levels, a well-established biomarker of lipid peroxidation and oxidative stress. nih.gov

While the precise upstream signaling pathway has not been definitively elucidated for this compound, the coordinated upregulation of SOD, CAT, and GPx is characteristic of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com The Keap1-Nrf2 signaling pathway is a master regulator of the antioxidant response. nih.govfrontiersin.org Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), inducing the transcription of a battery of cytoprotective genes, including those encoding for SOD, CAT, GPx, and heme oxygenase-1 (HO-1). nih.govmdpi.comfrontiersin.org Many natural compounds, including other triterpenoids, are known to exert their antioxidant effects by activating this critical pathway. nih.govfrontiersin.org

Table 2: Modulation of Cellular Antioxidant Defenses by this compound
ComponentEffect of this compoundRole in Antioxidant Defense
Superoxide Dismutase (SOD)Increased activity nih.govConverts superoxide radicals to hydrogen peroxide and oxygen. nih.govnih.gov
Catalase (CAT)Increased activity nih.govDecomposes hydrogen peroxide into water and oxygen. nih.govnih.gov
Glutathione Peroxidase (GPx)Increased activity nih.govReduces hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov
Malondialdehyde (MDA)Reduced levels nih.govA marker of lipid peroxidation and oxidative stress. nih.gov

Chemical Synthesis and Structural Modification Strategies for Eburcoic Acid and Its Derivatives

Methodological Approaches for Triterpenoid (B12794562) Core Synthesisrsc.org

The synthesis of complex natural products like triterpenoids often draws inspiration from their biosynthetic pathways, employing biomimetic strategies engineering.org.cn. These approaches aim to mimic enzymatic reactions that lead to the formation of intricate carbon ring systems from acyclic precursors engineering.org.cn. Triterpenoid biosynthesis typically begins with the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases (OSCs) into various triterpene scaffolds researchgate.netmdpi.comfrontiersin.org. Methodologies for synthesizing triterpenoid cores often involve cascade reactions that enable consecutive chemical transformations, efficiently constructing complex structures with high regio- and stereoselectivity rsc.org. Advanced synthetic methodologies for complex natural products, including triterpenoids, are crucial for accessing these molecules and their analogues, especially when isolation from natural sources is challenging or unsustainable rsc.orgresearchgate.netplos.org.

Design Principles for Eburcoic Acid Analogues and Derivativeschemicalbook.com

The design of this compound analogues and derivatives is guided by the objective of enhancing bioactivity, improving pharmacokinetic properties, or exploring novel biological interactions chemicalbook.comacs.orgnih.govrsc.orgnii.ac.jp. General principles in triterpenoid modification involve targeting specific functional groups, such as hydroxyl groups, double bonds, or carboxylic acid moieties, to create new chemical entities acs.orgrsc.orgnih.gov. For instance, modifications at the C-3 hydroxyl group, C-20 double bond, or C-28 carboxylic acid group of related triterpenoids like oleanolic acid have been explored to improve potency and selectivity acs.orgnih.gov.

Structure-Activity Relationship (SAR) studies are fundamental in guiding the design of new compounds with improved biological activity nih.govoup.comrsc.orgnih.govnih.govchemrxiv.org. These studies systematically investigate how structural modifications to a lead compound, such as this compound, affect its biological effects nih.govoup.comrsc.orgnih.govnih.govchemrxiv.org. For example, modifications at the C-3 position of triterpenoids have been shown to alter cytotoxic potency and selectivity nih.gov. Similarly, studies on other triterpenoids indicate that changes in functional groups or the introduction of new moieties can lead to enhanced bioactivity, such as increased cytotoxicity or improved inhibition of specific biological targets nih.govfrontiersin.orgnih.gov. The identification of key structural features responsible for a particular activity allows for the rational design of more potent and selective analogues nih.govoup.comrsc.orgnih.govnih.govchemrxiv.org.

Targeted modifications aim to optimize the interaction of this compound derivatives with specific biological pathways or molecular targets mdpi.comnih.govmdpi.comrsc.org. Triterpenoids are known to interact with various cellular targets, including transcription factors like NF-κB and enzymes such as cyclooxygenase-2 (COX-2) nih.gov. Modifications might be designed to enhance binding affinity to these targets or to modulate specific signaling cascades involved in disease processes mdpi.comnih.govmdpi.comrsc.orgnih.gov. For instance, research on other triterpenoids has shown that modifications can lead to compounds that selectively inhibit cancer cell proliferation or modulate inflammatory pathways nih.govnih.gov. The development of analogues with improved hydrophilicity or altered metabolic stability is also a key aspect of targeted modification strategies nih.govnih.gov.

Development of Advanced Synthetic Methodologies for Complex Natural Productsrsc.orgplos.org

The synthesis of complex natural products like this compound and its derivatives often necessitates the development and application of advanced synthetic methodologies rsc.orgresearchgate.netplos.org. Biomimetic synthesis, which emulates natural biosynthetic processes, is a powerful strategy for constructing complex molecular architectures efficiently and stereoselectively rsc.orgengineering.org.cn. This approach allows chemists to validate proposed biosynthetic pathways and gain insights into the chemical logic of natural product formation rsc.orgplos.org. Furthermore, the development of novel catalytic systems, cascade reactions, and stereoselective transformations are crucial for accessing structurally intricate molecules and their analogues, enabling the exploration of their full therapeutic potential rsc.orgplos.org. The ability to synthesize uncharacterized or challenging-to-produce triterpenes through advanced chemical synthesis is of significant interest for both academic research and potential industrial applications rsc.orgresearchgate.netplos.org.

Advanced Analytical Methodologies for Eburcoic Acid Research

Chromatographic Techniques for Separation and Quantification of Eburcoic Acid

Chromatography is an indispensable tool for isolating this compound from complex fungal or plant extracts and for its precise quantification. The choice of chromatographic technique is dictated by the specific research question, whether it be purification for structural analysis or quantitative determination in a biological matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids like this compound. Reversed-phase HPLC, in particular, is widely employed for the separation of these relatively nonpolar compounds. In a typical reversed-phase setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation of organic acids by reversed-phase HPLC is significantly influenced by the pH of the mobile phase. To ensure that this compound is in its less polar, protonated form, the mobile phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid. This enhances retention on the nonpolar stationary phase and improves peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of compounds with varying polarities, including different triterpenoids that may be present in a crude extract.

For the quantification of this compound, HPLC is frequently coupled with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector. Although this compound lacks a strong chromophore, it can be detected at lower wavelengths, typically around 210 nm. The development of a robust HPLC method requires careful optimization of parameters such as the column type, mobile phase composition and gradient, flow rate, and column temperature to achieve adequate resolution, sensitivity, and reproducibility.

Table 1: Illustrative HPLC Parameters for Triterpenoid (B12794562) Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Time-dependent linear gradient from a lower to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temperature | 30 °C |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS)

For a more comprehensive and sensitive analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS) has become an invaluable tool in natural product research. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution compared to conventional HPLC.

The coupling of UHPLC with Q-TOF-MS provides a wealth of information. The Q-TOF mass spectrometer offers high mass accuracy and resolution, enabling the precise determination of the molecular formula of this compound and its metabolites. In a typical analysis, the mass spectrometer is operated in electrospray ionization (ESI) mode, which is a soft ionization technique suitable for analyzing thermally labile molecules like triterpenoids. The analysis can be performed in either positive or negative ion mode, with the negative ion mode often being preferred for acidic compounds like this compound, as it readily forms [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) capabilities allow for the structural elucidation of compounds by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" that can be used to identify known compounds by comparison with spectral libraries or to deduce the structure of novel compounds. This technique is particularly powerful for the metabolite profiling of fungal extracts, where numerous structurally related triterpenoids may be present.

Table 2: Representative UHPLC-Q-TOF-MS Data for this compound

Parameter Value
Ionization Mode ESI Negative
Precursor Ion (m/z) [M-H]⁻
Observed m/z 469.37

| Molecular Formula | C₃₁H₅₀O₃ |

Ion Exclusion and Reversed-Phase Chromatography for Organic Acids

Ion exclusion chromatography (IEC) is a specialized HPLC technique particularly suited for the separation of organic acids. The stationary phase in IEC is typically a strong cation exchange resin in the hydrogen form. The separation mechanism is based on the principle of Donnan exclusion, where ionic compounds are excluded from the pores of the stationary phase and elute earlier, while non-ionized or weakly ionized compounds can penetrate the pores and are retained longer. Since this compound is a weak organic acid, its retention in IEC would be dependent on the pH of the mobile phase. A highly acidic mobile phase would suppress the ionization of this compound, leading to increased retention.

While IEC is a powerful technique for separating small, polar organic acids, reversed-phase HPLC is generally more commonly employed for the analysis of larger, more hydrophobic triterpenoid acids like this compound due to their significant nonpolar character. The hydrophobic interactions between the large triterpenoid skeleton and the C18 stationary phase are the dominant factor in their retention in reversed-phase chromatography.

Spectrometric and Spectroscopic Characterization of this compound

Once this compound has been isolated and purified, a combination of spectrometric and spectroscopic techniques is employed to unequivocally determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules, including complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle.

1D NMR:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment (indicated by the chemical shift), their relative numbers (from the integration of the signals), and the connectivity to neighboring protons (through spin-spin coupling, which gives rise to signal multiplicity).

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present.

2D NMR:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify spin systems and trace out proton-proton connectivities within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule.

By carefully analyzing the data from these NMR experiments, the complete planar structure and relative stereochemistry of this compound can be determined.

Table 3: Representative ¹H and ¹³C NMR Data for this compound (Illustrative)

Position δC (ppm) δH (ppm) (Multiplicity, J in Hz)
3 ~78.0 ~3.2 (m)
8 ~134.0 -
9 ~145.0 -
21 ~180.0 -
24 ~150.0 ~5.1 (t, J = 6.5 Hz)

Note: This table provides illustrative chemical shift values for key carbons and protons in the this compound structure. Actual values may vary depending on the solvent and instrument used.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov ESI is a soft ionization technique that causes minimal fragmentation, resulting in a prominent molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺). The high resolving power of the mass analyzer (such as a Time-of-Flight or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places).

This high accuracy enables the differentiation between molecules with the same nominal mass but different elemental compositions. For this compound, HRESIMS would provide an exact mass measurement for the molecular ion, which can then be used to confirm its elemental composition of C₃₁H₅₀O₃. nih.gov

Table 4: HRESIMS Data for this compound

Parameter Value
Molecular Formula C₃₁H₅₀O₃ nih.gov
Calculated Exact Mass 470.375995 nih.gov
Ionization Mode ESI Positive

| Observed Ion [M+H]⁺ (m/z) | 471.38327 |

Integrated Analytical Platforms for Metabolomic Profiling of this compound and Related Compounds

Metabolomics aims to provide a comprehensive snapshot of the small-molecule metabolites present within a biological system under specific conditions. For fungi known to produce this compound, such as certain species of Poria or Fomitopsis, metabolomic profiling can elucidate the biosynthetic pathways of this triterpenoid and discover novel related compounds. Due to the chemical diversity of metabolites, no single analytical technique can capture the entire metabolome. Therefore, integrated analytical platforms, which combine multiple complementary techniques, are essential for comprehensive metabolomic profiling. nih.gov

A common and powerful integrated platform for fungal metabolomics combines liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net This dual-platform approach allows for the analysis of a wide range of metabolites with varying polarities and volatilities. LC-MS is particularly effective for analyzing less volatile and more polar compounds, which includes many triterpenoids like this compound and its glycosylated or hydroxylated derivatives. mdpi.com Different LC column chemistries, such as reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate a broad spectrum of compounds. The high-resolution and sensitivity of modern mass spectrometers coupled to the LC system enable the accurate identification and relative quantification of these metabolites.

GC-MS, on the other hand, is ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound to be analyzed by GC-MS, they must first undergo a chemical derivatization step to increase their volatility. This typically involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers. While this adds a step to the sample preparation, it allows for the analysis of a different subset of the metabolome, including certain fatty acids, sterols, and smaller organic acids that might be part of related metabolic pathways.

The vast amount of data generated by these integrated platforms necessitates the use of sophisticated bioinformatics tools for processing, statistical analysis, and metabolite identification. Software is used to align chromatograms, detect peaks, and perform deconvolution of mass spectra. Statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are then used to identify significant differences in the metabolite profiles between different fungal strains or growth conditions. Metabolite identification is achieved by comparing the acquired mass spectral data and chromatographic retention times with entries in spectral libraries and databases.

The metabolomic profiling of fungi rich in triterpenoids, like Antrodia cinnamomea, has demonstrated the power of these integrated approaches. Such studies have successfully identified a wide range of triterpenoids, including compounds structurally related to this compound, such as dehydroeburicoic acid. researchgate.net By applying these established workflows to fungi that produce this compound, researchers can map its biosynthetic network, identify precursor molecules, and discover novel derivatives with potentially valuable biological activities.

The table below summarizes the roles of different analytical techniques within an integrated platform for the metabolomic profiling of this compound and related compounds.

Table 2: Integrated Analytical Platforms for Metabolomic Profiling of this compound and Related Compounds
Analytical PlatformPrimary ApplicationCompounds TargetedSample Preparation Notes
LC-MS (e.g., UPLC-QTOF-MS)Primary platform for analyzing medium to low volatility compounds. Ideal for identification and relative quantification.This compound, hydroxylated and glycosylated this compound derivatives, other triterpenoids, flavonoids.Typically involves solvent extraction followed by filtration.
GC-MSAnalysis of volatile and semi-volatile compounds. Complements LC-MS by covering a different chemical space.Fatty acids, sterols (e.g., ergosterol), smaller organic acids, and derivatized triterpenoids.Requires derivatization to increase the volatility of compounds like this compound.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information and can be used for absolute quantification. Less sensitive than MS.Highly abundant metabolites; used for structural confirmation of novel compounds.Relatively simple extraction, but requires larger sample amounts.

Preclinical Research Models and Experimental Design for Eburcoic Acid

In Vitro Cellular Models for Mechanistic Elucidation of Eburcoic Acid's Actions

In vitro models are indispensable for dissecting the molecular mechanisms of this compound at the cellular level. They allow for controlled experiments to study specific biological processes without the complexities of a complete biological system.

The use of human cancer cell lines is a standard approach to screen for and characterize the cytotoxic and anti-proliferative effects of novel compounds. Cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), SW480 (colon adenocarcinoma), and A549 (lung carcinoma) represent a diverse panel of cancer types. oatext.comnih.govresearchgate.net While these models are widely used for evaluating potential anti-cancer agents, specific studies detailing the direct effects of purified this compound on these particular cell lines are not extensively available in the current body of scientific literature. Research in this area would typically involve treating these cells with varying concentrations of this compound to assess its impact on cell viability, proliferation, and the induction of apoptosis.

To investigate the effects of this compound on metabolic pathways, researchers utilize cell models that mimic metabolic dysfunction, such as insulin resistance. A common and relevant model is the palmitate-treated C2C12 myotube system.

Experimental Design: Mouse C2C12 myoblasts are differentiated into myotubes, which represent skeletal muscle cells—a primary site for glucose uptake. These myotubes are then treated with palmitate, a saturated fatty acid. High levels of palmitate induce a state of insulin resistance in the myotubes, characterized by impaired insulin signaling and reduced glucose uptake. This cellular model mimics the lipotoxicity and insulin resistance seen in type 2 diabetes.

Research Findings: In this model, treatment with this compound has been shown to counteract the negative effects of palmitate. Studies have demonstrated that this compound prevents the palmitate-induced decrease in the expression of key proteins involved in the insulin signaling pathway. Specifically, this compound restored the reduced expression levels of membrane glucose transporter type 4 (GLUT4), phospho-5'-adenosine monophosphate-activated protein kinase (AMPK), and phospho-Akt in the insulin-resistant C2C12 myotubes. This restoration suggests that this compound can improve insulin sensitivity and glucose uptake at the cellular level.

Table 1: Effect of this compound on Protein Expression in Palmitate-Treated C2C12 Myotubes
Protein TargetEffect of Palmitate TreatmentEffect of this compound Co-treatmentImplication
Membrane GLUT4Significantly DecreasedRestored/Prevented DecreaseImproved glucose uptake capacity
Phospho-AMPKSignificantly DecreasedRestored/Prevented DecreaseEnhanced cellular energy sensing and metabolism
Phospho-AktSignificantly DecreasedRestored/Prevented DecreaseImproved insulin signaling pathway

To quantify the effects of a compound on cell death and viability, specific biochemical assays are employed. These are critical for understanding whether a compound's effect is cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death).

Annexin V Assay for Apoptosis: The Annexin V assay is a standard method used to detect apoptosis. abcam.comnih.gov Its principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. kumc.eduaatbio.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent tag. researchgate.net By using flow cytometry, cells that are positive for Annexin V staining are identified as apoptotic. The assay is often combined with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

WST-1 Assay for Proliferation: The Water Soluble Tetrazolium Salt-1 (WST-1) assay is a colorimetric method to measure cell proliferation and viability. cellbiologics.comabcam.comcreative-bioarray.com The assay is based on the cleavage of the tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells. labotaq.comsigmaaldrich.cn The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. abcam.com This allows researchers to quantify the effect of a compound on cell proliferation by measuring the absorbance of the colored for-mazan product. sigmaaldrich.cn

In Vivo Animal Models for Pathway Validation of this compound's Effects

In vivo models are essential to confirm and extend the findings from cellular studies, demonstrating the physiological relevance of the compound's effects in a complex biological system.

The carbon tetrachloride (CCl₄)-induced liver injury model is a widely used and classic experimental system to study hepatotoxicity and to screen for hepatoprotective agents. nih.govwjgnet.com CCl₄ administration leads to the formation of highly reactive free radicals by liver enzymes, causing oxidative stress, lipid peroxidation, and ultimately, centrilobular necrosis and acute liver damage. nih.govmdpi.com This model is valuable for assessing the antioxidant and anti-inflammatory properties of test compounds. However, specific studies evaluating the protective effects of this compound in the CCl₄-induced acute hepatic injury mouse model are not readily found in published scientific literature. Such an investigation would involve pre-treating mice with this compound before CCl₄ administration and then measuring serum liver enzymes (e.g., ALT, AST) and examining liver histology to assess the degree of protection. nih.govsemanticscholar.org

To evaluate the potential of this compound in treating metabolic disorders like diabetes and hyperlipidemia, the high-fat diet (HFD)-induced obese mouse model is employed. nih.govnih.govresearchgate.netresearcher.life This model effectively mimics many of the metabolic abnormalities observed in human obesity and type 2 diabetes.

Experimental Design: Mice are fed a high-fat diet for an extended period (e.g., several weeks) to induce obesity, hyperglycemia, hyperlipidemia, and insulin resistance. mdpi.com Following the induction phase, the diabetic mice are treated with this compound orally. Key metabolic parameters in the blood are then compared against control groups (a low-fat diet control and an untreated HFD control).

Table 2: Effects of this compound in High-Fat Diet (HFD)-Fed Mice
ParameterEffect of HFDEffect of this compound Treatment in HFD Mice
Blood GlucoseIncreasedDecreased
Blood TriglyceridesIncreasedDecreased
Blood Free Fatty AcidsIncreasedDecreased
Blood InsulinIncreasedDecreased
Blood LeptinIncreasedDecreased
Blood AdiponectinDecreasedIncreased
Hepatic Phospho-AMPKDecreasedIncreased
Skeletal Muscle Phospho-AMPKDecreasedIncreased

Theoretical and Computational Approaches in this compound Pharmacological Research

Network Pharmacology for Target Identification and Pathway Mapping

Network pharmacology is a powerful in silico approach that integrates systems biology and computational techniques to understand the complex interactions between drug molecules and biological systems. By constructing and analyzing compound-target-disease networks, this methodology helps to identify the multiple targets of a drug and the signaling pathways it modulates, providing a holistic view of its mechanism of action.

In the context of eburicoic acid, network pharmacology has been instrumental in elucidating its anti-inflammatory and neuroprotective effects. Studies have shown that the anti-inflammatory properties of eburicoic acid may be mediated through the regulation of the PI3K/Akt/mTOR/NF-κB signaling pathway nih.gov. This pathway is a critical regulator of the inflammatory response, and its modulation by eburicoic acid highlights a key mechanism for its therapeutic effects.

Furthermore, network pharmacology has been employed to identify potential targets of eburicoic acid in the context of neurodegenerative diseases such as Alzheimer's disease. While specific target lists from these studies are not always exhaustively detailed in publicly available literature, the approach points towards a multi-target mechanism of action. In studies related to acute gouty arthritis, network pharmacology has been used to identify a set of core protein targets that are likely modulated by eburicoic acid, including several key inflammatory mediators.

The table below summarizes the key signaling pathways and potential protein targets of eburicoic acid identified through network pharmacology approaches in various disease contexts.

Disease ContextIdentified Signaling PathwaysPotential Protein Targets
Inflammation PI3K/Akt/mTOR/NF-κB pathwayPI3K, Akt, mTOR, NF-κB
Acute Gouty Arthritis Inflammatory pathwaysIL-1β, NFKBIA, IL-6, TNF, CXCL8, MMP9
Alzheimer's Disease Neuroinflammation and related pathways(Specific targets under investigation)

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand (such as eburicoic acid) with a specific protein target. The binding energy, typically expressed in kcal/mol, is a key output of molecular docking simulations, with lower values indicating a more favorable and stable interaction.

In the realm of inflammatory conditions like acute gouty arthritis, molecular docking has been used to assess the binding of eburicoic acid to a range of pro-inflammatory proteins. One study noted that eburicoic acid exhibited a "robust binding affinity" towards 25 core target proteins, including Interleukin-1 beta (IL-1β), Nuclear Factor of Kappa Light Polypeptide Gene Enhancer in B-cells Inhibitor, Alpha (NFKBIA), Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), Chemokine (C-X-C motif) Ligand 8 (CXCL8), and Matrix Metallopeptidase 9 (MMP9). Although specific binding energies for eburicoic acid were not detailed, the binding energies of other natural compounds with these targets provide a comparative context for what would be considered a strong interaction.

The following table presents a summary of molecular docking studies involving eburicoic acid and its potential protein targets, including reference binding energies for other ligands where specific data for eburicoic acid is not available.

Protein TargetDisease ContextEburicoic Acid Binding Energy (kcal/mol)Reference Ligand Binding Energy (kcal/mol)
PPARG Diabetic Kidney DiseaseData not availableRosiglitazone: -7.4 nih.gov
IL-1β Acute Gouty ArthritisQualitatively described as "robust"Rutaecarpine: -8.5 nih.gov
NFKBIA Acute Gouty ArthritisQualitatively described as "robust"Data not available
IL-6 Acute Gouty ArthritisQualitatively described as "robust"Shikimic acid: < -5.2 jchr.org
TNF Acute Gouty ArthritisQualitatively described as "robust"Gallic acid: -6.73 scispace.com
CXCL8 Acute Gouty ArthritisQualitatively described as "robust"Data not available
MMP9 Acute Gouty ArthritisQualitatively described as "robust"Eckol: -7.82 techscience.com

In Silico Predictions and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for their biological effects. The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to find a correlation between these descriptors and the activity.

To date, specific QSAR studies focusing exclusively on eburicoic acid are not widely reported in the available scientific literature. However, QSAR analyses have been conducted on broader classes of compounds that include lanostane-type triterpenoids, investigating their anti-inflammatory and other biological activities nih.gov. These studies generally indicate that properties such as lipophilicity, molecular shape, and the presence of specific functional groups are important determinants of activity.

In the absence of direct QSAR models for eburicoic acid, other in silico prediction tools can be used to estimate its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. Various online platforms and software can predict these properties based on the chemical structure of eburicoic acid.

The table below provides a hypothetical example of the types of parameters that would be evaluated in an in silico ADMET prediction for eburicoic acid. The values presented are for illustrative purposes and would need to be confirmed by specific computational studies.

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Permeation LowLess likely to cause central nervous system side effects.
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Hepatotoxicity Low riskFavorable safety profile for the liver.
Ames Mutagenicity Non-mutagenicLow potential for causing genetic mutations.

Future Directions and Research Gaps in Eburcoic Acid Studies

Elucidating Novel Biological Activities and Untapped Molecular Targets of Eburcoic Acid

This compound is known to exhibit activity in disrupting lipid metabolism and inducing apoptotic pathways, suggesting potential therapeutic applications in areas such as anticancer and cholesterol-lowering treatments biosynth.com. However, a comprehensive understanding of its full spectrum of biological activities and the specific molecular targets responsible for these effects is still developing. Future research should focus on identifying novel bioactivities, potentially through high-throughput screening against various disease models. Furthermore, detailed mechanistic studies are required to pinpoint the exact cellular pathways and molecular targets that eburicoic acid modulates. Understanding these interactions is crucial for rational drug design and for unlocking its full therapeutic potential. For instance, research into triterpenoids like ursolic acid has identified numerous molecular targets, including transcription factors, kinases, and inflammatory enzymes, which mediate their chemopreventive and therapeutic effects nih.govnih.govmdpi.com. Similar in-depth investigations are needed for this compound to map its precise mechanism of action and identify new therapeutic avenues.

Advancements in Sustainable Production and Biosynthetic Engineering of this compound

The current primary source of this compound is its extraction from fungal species biosynth.com. However, reliance on natural extraction can be limited by yield variability and sustainability concerns. Advancements in sustainable production methods, particularly through biosynthetic engineering, are therefore essential. This could involve the metabolic engineering of microbial hosts, such as Escherichia coli or yeast, to produce this compound de novo. Research in metabolic engineering for the production of other organic acids, like butyric acid and succinic acid, has demonstrated the potential of redirecting native pathways and introducing heterologous enzymes to achieve high titers nih.govnih.govmdpi.com. Applying similar strategies to this compound biosynthesis would require identifying and characterizing the complete biosynthetic pathway in fungi and then reconstituting it in a heterologous host. This approach could offer a more controlled, scalable, and sustainable method for this compound production compared to traditional extraction researchgate.netnih.govvupas.eu.

Rational Design and Synthesis of Potent this compound Analogues with Enhanced Specificity

The complex structure of this compound presents an opportunity for chemical modification to develop analogues with improved potency, specificity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify key structural features responsible for biological activity researchgate.netnih.govmdpi.comnih.govdovepress.comcopernicus.org. By systematically modifying different parts of the this compound molecule and evaluating the biological impact of these changes, researchers can design novel derivatives with enhanced therapeutic efficacy and reduced off-target effects. For example, studies on ursolic acid derivatives have shown that structural modifications can lead to enhanced therapeutic effects compared to the parent compound nih.gov. The rational design of this compound analogues could focus on optimizing interactions with specific molecular targets, thereby increasing potency and selectivity for desired therapeutic outcomes.

Development of Standardized Analytical Protocols for this compound Quantification in Complex Matrices

Accurate and reliable quantification of this compound is critical for both research and potential clinical applications. Developing standardized analytical protocols is necessary to ensure consistent and reproducible results, especially when analyzing complex biological or environmental matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are commonly employed for the analysis of natural products umaine.edu. However, complex matrices can pose challenges due to the presence of interfering compounds, which can lead to matrix effects and isobaric interferences chromatographyonline.comsonar.chchromatographytoday.comlcms.cz. Future work should focus on developing robust sample preparation and clean-up procedures, optimizing chromatographic separation, and validating analytical methods (e.g., LC-MS/MS) to achieve high sensitivity, specificity, and accuracy for this compound quantification in diverse matrices. This includes establishing clear method validation parameters, such as linearity, accuracy, precision, and limits of detection and quantification, in accordance with established analytical standards cloudfront.net.

Q & A

Q. What ethical and feasibility criteria (e.g., FINER) should guide hypothesis generation for this compound’s therapeutic potential?

  • Answer : Apply the FINER framework:
  • Feasible : Assess resource availability (e.g., synthetic accessibility).
  • Interesting : Align with unmet medical needs (e.g., antibiotic resistance).
  • Novel : Compare with existing literature via systematic reviews.
  • Ethical : Obtain IRB approval for animal/human studies.
  • Relevant : Prioritize mechanisms with translational potential (e.g., kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.